Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
Description
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoic acid derivative featuring a methyl ester group, a 3-amino substituent, and a 2-((tetrahydro-2H-pyran-4-yl)methoxy) moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors.
Properties
IUPAC Name |
methyl 3-amino-2-(oxan-4-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(15)13(11)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOSPOXRAUWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)OCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoate core can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the benzoate core can produce benzyl alcohol derivatives .
Scientific Research Applications
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl methoxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Several compounds from the evidence share key structural motifs with the target molecule, such as substituted benzoate esters, pyran rings, and amino/alkoxy substituents:
(a) 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)
- Structure : Features a fused pyran ring system with a benzoyl group and methyl substituent.
- Synthesis: Synthesized via reflux of 4-hydroxy-6-methylpyran-2-one with aminomethyl-propenone derivatives in acetone, yielding 65% product with a melting point of 113°C .
(b) 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
- Structure : Contains a 4-methoxybenzoyl group instead of the THP-methoxy moiety.
- Synthesis: Derived from 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride, yielding 50% product (m.p. 125°C) .
- Key Differences : The methoxybenzoyl group introduces electron-donating effects, altering reactivity compared to the THP-methoxy group.
(c) Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I)
- Structure: Substituted with bromo and chloroquinoline groups.
- Key Differences: The chloroquinoline moiety enhances aromatic stacking but reduces solubility compared to the THP group.
Physicochemical Properties
*Estimated based on analogs; †Typical yields for similar synthetic routes .
Spectroscopic and Analytical Data
- NMR : The THP-methoxy group in the target compound would exhibit characteristic δH ~3.5–4.0 ppm (methoxy protons) and δC ~60–70 ppm (ether carbons), similar to THP-containing compounds in and .
- LC-MS: Expected [M+H]<sup>+</sup> ~278.3 (calculated for C15H19NO4), distinct from analogs like ethyl 2-amino-6-pyrazolyl-4H-pyran-3-carboxylate ([M+H]<sup>+</sup> 341.3) .
Crystallographic and Supramolecular Features
- Target Compound: Likely exhibits π–π stacking due to the aromatic benzoate core and hydrogen bonding via the amino group, similar to compound (V) in , which forms sheets via O–H⋯N and π–π interactions .
- Contrast with Analogs: Compounds lacking amino groups (e.g., 8a) rely solely on π–π stacking, while chloroquinoline derivatives () prioritize halogen-based interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
